Benzyl methyl malonate

Übersicht

Beschreibung

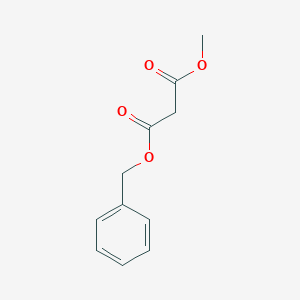

Benzyl methyl malonate is an organic compound with the molecular formula C11H12O4. It is an ester derived from malonic acid, where one of the ester groups is a benzyl group and the other is a methyl group. This compound is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Benzyl methyl malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of a di-ester of malonic acid with a weak base, followed by C–C bond formation at the alpha position with an alkyl halide. The steps are as follows :

Deprotonation: A base (e.g., methoxide) removes the most acidic proton from the ester to form an enolate.

Alkylation: The enolate acts as a nucleophile in an S_N2 reaction with an alkyl halide, forming a new C-C bond.

Hydrolysis: Acidic hydrolysis of the ester to give a carboxylic acid.

Decarboxylation: Heating the carboxylic acid results in decarboxylation to give an enol, which tautomerizes back to the carboxylic acid.

Industrial Production Methods: Large-scale synthesis of this compound involves selective monohydrolysis of symmetric diesters. This method is efficient, environmentally benign, and produces high yields with near 100% purity .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

2-Arylmalonates can act as synthons for cyclization reactions at high temperatures .

Conditions:

At temperatures below 200°C, the first mole of alcohol is liberated when the open chain ester or amide is formed. Above 250°C, the second mole of alcohol is liberated, forming a ketene intermediate . High reaction temperatures may prevent the use of sensitive substrates and substituents .

α-Alkylation of Malonates

Chiral malonates can be synthesized by α-alkylation of 2,2-diphenylethyl tert-butyl α-alkylmalonate .

Procedure:

-

Transesterification of α-methyl Meldrum’s acid with tert-butanol followed by decarboxylation to produce tert-butyl α-methylmalonic acid .

-

Coupling of tert-butyl α-methylmalonic acid with various alcohols using 1-ethyl-3-(dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) to afford the corresponding α-methylmalonates .

Table 1: PTC α-benzylation of malonates

| Entry | Substrate | Yield (%) | Enantioselectivity |

|---|---|---|---|

| 1 | tert-butyl α-methylmalonic acid | good | moderate |

| 2 | Cinnamyl substrate | High | moderate |

| 3 | Diphenylmethyl substrate | High | High |

Benzylation

Benzyl methyl malonate can be obtained through the benzylation of diethyl 2-methylmalonate .

Procedure:

-

Sodium hydride (NaH) dispersion in mineral oil is added to a flask with pentane .

-

The mineral oil and pentane are decanted, and anhydrous tetrahydrofuran (THF) is added to the washed NaH. The reaction is cooled to 0 °C in an ice bath .

-

Diethyl 2-methylmalonate is suspended in anhydrous THF and added to the reaction flask, followed by benzyl bromide (BnBr), and allowed to stir for one hour .

-

The flask is removed from the ice bath and allowed to warm to room temperature before heating and allowing the solvent to reflux overnight .

-

The mixture is diluted in ice water and extracted with diethyl ether three times. The organic layer is washed twice with deionized (DI) water and once with brine before drying with magnesium sulfate () .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis Applications

Benzyl methyl malonate serves as a versatile intermediate in various chemical reactions, particularly in the synthesis of chiral compounds and other malonates.

- Synthesis of Chiral Malonates : Recent studies have demonstrated the utility of this compound in highly enantioselective phase-transfer catalytic α-alkylation. This method allows for selective hydrolysis under acidic or basic conditions, enhancing the yield and selectivity of the desired products .

- Michael Reactions : this compound has been utilized in Michael reactions, where it reacts with maleates to form adducts with high enantioselectivities (up to 98%) under lithium binaphtholate catalysis. This highlights its significance in producing complex molecules with specific stereochemistry .

Biological Research Applications

The compound also shows promise in biological research, particularly concerning mitochondrial function and cellular viability.

- Mitochondrial Studies : Research indicates that malonate, including derivatives like this compound, can induce cell death via mitochondrial potential collapse. This effect is linked to the depletion of critical metabolites such as glutathione and nicotinamide adenine dinucleotide coenzyme (NAD(P)H) in neuronal cell lines (e.g., SH-SY5Y). The study emphasizes the importance of this compound as a tool for understanding mitochondrial dysfunction and its implications in neurodegenerative diseases .

Summary of Key Findings

The following table summarizes the key applications of this compound based on recent findings:

Wirkmechanismus

The mechanism of action of benzyl methyl malonate involves its conversion to reactive intermediates through deprotonation and alkylation. The enolate form acts as a nucleophile, participating in various substitution reactions. The compound’s reactivity is primarily due to the presence of the ester groups and the alpha hydrogen atoms, which can be easily deprotonated .

Vergleich Mit ähnlichen Verbindungen

Diethyl Malonate: Similar in structure but with two ethyl ester groups instead of benzyl and methyl groups.

Dimethyl Malonate: Contains two methyl ester groups.

Mono-Benzyl Malonate: Contains one benzyl ester group and one carboxylic acid group.

Uniqueness: Benzyl methyl malonate is unique due to its mixed ester groups, which provide distinct reactivity patterns compared to fully symmetric esters like diethyl malonate or dimethyl malonate

Biologische Aktivität

Benzyl methyl malonate (BMM), a derivative of malonic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BMM, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the molecular formula and a molecular weight of 220.21 g/mol. It features a malonate backbone with a benzyl group and a methyl group attached, which significantly influences its reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the esterification of malonic acid derivatives. One common method includes reacting benzyl bromide with methyl malonate in the presence of a base, which facilitates the formation of the desired compound. The reaction can be summarized as follows:

Antioxidant Properties

Research indicates that BMM exhibits significant antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. A study highlighted that BMM could scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anticancer Activity

BMM has shown promise in anticancer research. In vitro studies demonstrated that BMM could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest at the G1 phase .

A notable case study involved the evaluation of BMM's effects on C6 rat glioma cells, where it was observed to significantly decrease cell viability in a dose-dependent manner. This suggests potential therapeutic applications for brain tumors .

Enzyme Inhibition

This compound has been investigated for its role as an enzyme inhibitor. Specifically, it has been identified as a selective inhibitor of inducible nitric oxide synthase (iNOS), which is implicated in various inflammatory diseases and tumor progression. By selectively inhibiting iNOS, BMM may help reduce inflammation and tumor growth .

The biological activities of BMM can be attributed to several mechanisms:

- Antioxidant Mechanism : BMM's ability to donate electrons helps neutralize free radicals, thus preventing cellular damage.

- Apoptotic Pathways : BMM activates intrinsic apoptotic pathways leading to increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.

- Enzyme Interaction : The compound binds to specific active sites on enzymes like iNOS, inhibiting their activity without affecting other nitric oxide synthases (eNOS and nNOS), indicating a selective action that minimizes side effects.

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

3-O-benzyl 1-O-methyl propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-10(12)7-11(13)15-8-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAUZDBFOEWAQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341299 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52267-39-7 | |

| Record name | Benzyl methyl malonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.